molecular formula C11H14ClO4P B8612107 Dimethyl [3-(3-chlorophenyl)-2-oxopropyl]phosphonate CAS No. 346672-52-4

Dimethyl [3-(3-chlorophenyl)-2-oxopropyl]phosphonate

Cat. No.: B8612107
CAS No.: 346672-52-4
M. Wt: 276.65 g/mol
InChI Key: OZFANVREVNSDJM-UHFFFAOYSA-N
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Description

Dimethyl [3-(3-chlorophenyl)-2-oxopropyl]phosphonate is a useful research compound. Its molecular formula is C11H14ClO4P and its molecular weight is 276.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

346672-52-4

Molecular Formula

C11H14ClO4P

Molecular Weight

276.65 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-dimethoxyphosphorylpropan-2-one

InChI

InChI=1S/C11H14ClO4P/c1-15-17(14,16-2)8-11(13)7-9-4-3-5-10(12)6-9/h3-6H,7-8H2,1-2H3

InChI Key

OZFANVREVNSDJM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CC1=CC(=CC=C1)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of dimethyl methylphosphonate (4.32 mL, 40 mmol) in anhydrous THF (40 mL), cooled at −78° C. was added n-BuLi (1.6 M in hexane, 27.5 mL, 44 mmol). The mixture was stirred for 30 minutes at this temperature under nitrogen. Methyl 3-chlorophenylacetate (3.69 mL, 20 mmol) was added dropwise for 10 minutes. The mixture was stirred for 2 hours at −78° C., gradually was warm to room temperature. The mixture was quenched with addition of 1N HCl to pH 4-5. The organic layer was separated, washed with brine and dried over MgSO4. The residue was purified through flash chromatography on silica gel (MeOH/CH2Cl2 1.5/98.5) to give the product (1.43 g) with colorless oil in 26% yield. 1H-NMR (CDCl3) δ 3.07 (d, J=21 Hz, 2H), 3.750 (s, 3H), 3.775 (s, 3H), 3.873 (s, 2H), 7.01 (t, J=8.0 Hz, 1H), 7.19 (s, 1H), 7.28 (d, J=8.0 Hz, 2H).
Quantity
4.32 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step Two
Quantity
3.69 mL
Type
reactant
Reaction Step Three
Yield
26%

Synthesis routes and methods II

Procedure details

To a solution of dimethyl methylphosphonate (17.93 g, 144 mmol) in THF (270 mL) at −78° C. was slowly added n-BuLi (2.5M, 64.2 mL, 160.6 mmol). The reaction mixture was stirred for 1 h and (3-chloro-phenyl)-acetic acid methyl ester (26.93 g, 146 mmol) was slowly added. The reaction mixture was allowed to warm to room temperature and was stirred for 24 h. Acetic acid (15 mL) was added and the volatiles were removed in vacuo. The residue was diluted with CH2Cl2 and the organic solution was washed carefully with saturated aqueous NaHCO3 (3 times). The organic layer was dried (MgSO4), filtered and concentrated in vacuo. Purification by medium pressure chromatography (20% EtOAc in hexanes to EtOAc) provided the title compound (9.28 g).
Quantity
17.93 g
Type
reactant
Reaction Step One
Quantity
64.2 mL
Type
reactant
Reaction Step Two
Quantity
26.93 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
270 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of dimethyl methylphosphonate (17.93 g, 144 mmol) in THF (270 mL) at −78° C. was slowly added n-BuLi (2.5M, 64.2 mL, 160.6 mmol). The reaction mixture was stirred for 1 h and (3-chloro-phenyl)-acetic acid methyl ester (26.93 g, 146 mmol) was slowly added. The reaction mixture was allowed to warm to room temperature and was stirred for 24 h. AcOH (15 mL) was added and the volatiles were removed in vacuo. The residue was diluted with CH2Cl2 and the organic solution was washed carefully with saturated aqueous NaHCO3 (3 times). The organic layer was dried (MgSO4), filtered and concentrated in vacuo. Purification by medium pressure chromatography (20% EtOAc in hexanes to EtOAc) provided the title compound (9.28 g).
Quantity
17.93 g
Type
reactant
Reaction Step One
Quantity
64.2 mL
Type
reactant
Reaction Step Two
Quantity
26.93 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
270 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

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